molecular formula C90H120O18 B1598172 Cesium ionophore II CAS No. 92003-62-8

Cesium ionophore II

Cat. No.: B1598172
CAS No.: 92003-62-8
M. Wt: 1489.9 g/mol
InChI Key: SRCAFCZTEHDYRE-UHFFFAOYSA-N
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Description

Cesium ionophore II is a chemical compound known for its ability to selectively bind cesium ions. This property makes it valuable in various scientific and industrial applications, particularly in the field of ion-selective electrodes. This compound is a member of the ionophore family, which are compounds that facilitate the transport of ions across lipid membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cesium ionophore II typically involves the reaction of specific organic ligands with cesium salts. The process often requires precise control of reaction conditions, including temperature, pH, and solvent choice. For instance, the preparation might involve the use of organic solvents such as nitrobenzene and the application of techniques like solvent extraction to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is crucial to obtain this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cesium ionophore II primarily undergoes complexation reactions, where it forms stable complexes with cesium ions. These reactions are typically facilitated by the presence of organic solvents and specific ligands that enhance the selectivity and stability of the resulting complexes .

Common Reagents and Conditions: The common reagents used in these reactions include cesium salts and organic solvents like nitrobenzene. The reaction conditions often involve controlled temperatures and pH levels to optimize the formation of cesium-ionophore complexes .

Major Products: The major products of these reactions are stable cesium-ionophore complexes, which can be used in various analytical and industrial applications. These complexes are characterized by their high stability constants and selective binding properties .

Mechanism of Action

The mechanism of action of cesium ionophore II involves the selective binding of cesium ions through complexation. The ionophore forms a stable complex with cesium ions, facilitating their transport across lipid membranes. This process is driven by the formation of non-covalent interactions between the ionophore and the cesium ions, resulting in a highly selective and stable complex .

Comparison with Similar Compounds

Uniqueness of Cesium Ionophore II: this compound is unique in its high selectivity and stability for cesium ions. This property makes it particularly valuable in applications where precise detection and quantification of cesium ions are required. Its ability to form stable complexes with cesium ions sets it apart from other ionophores, which may have broader selectivity ranges .

Properties

IUPAC Name

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAFCZTEHDYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H120O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394771
Record name Cesium ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92003-62-8
Record name Cesium ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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